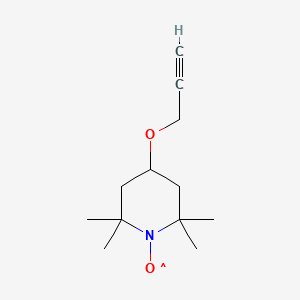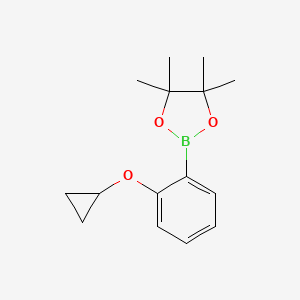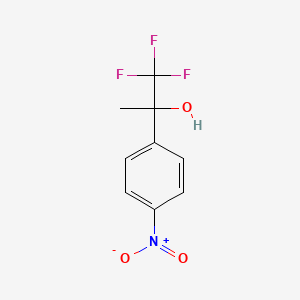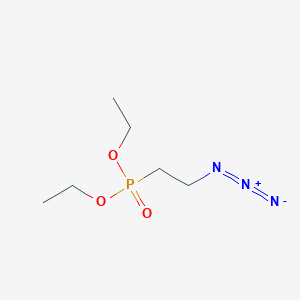
Ethyl 2-(4,4-difluorocyclohexyl)acetate
Descripción general
Descripción
Ethyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the IUPAC name ethyl (4,4-difluorocyclohexyl)acetate . It has a molecular weight of 206.23 . The InChI code for this compound is 1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4,4-difluorocyclohexyl)acetate consists of a cyclohexyl ring with two fluorine atoms attached at the 4,4-positions. An acetate group is attached to the cyclohexyl ring .Physical And Chemical Properties Analysis
Ethyl 2-(4,4-difluorocyclohexyl)acetate is a liquid at room temperature .Aplicaciones Científicas De Investigación
Analytical Applications in Water Testing
Ethyl acetate derivatives, including Ethyl 2-(4,4-difluorocyclohexyl)acetate, have been utilized in advanced analytical methods. For instance, an ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method was developed for determining tetracyclines in water samples. This technique, using high-performance liquid chromatography, demonstrates the utility of ethyl acetate derivatives in enhancing extraction efficiencies in water analysis (Du et al., 2014).
Microbial Production for Sustainable Alternatives
Ethyl acetate derivatives are also significant in the field of biotechnology, particularly in the production of sustainable chemicals. Research on microbial production of ethyl acetate as a short-chain ester emphasizes its applications in food, beverage, and solvent areas. This approach is a sustainable alternative to current practices that rely on natural gas and crude oil, highlighting the potential of ethyl acetate derivatives in eco-friendly industrial processes (Zhang et al., 2020).
Synthesis of Novel Chemical Compounds
Ethyl 2-(4,4-difluorocyclohexyl)acetate and related compounds have applications in the synthesis of novel chemical compounds. For instance, research involving the synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives via a one-pot three-component reaction shows the versatility of such derivatives in creating new chemical entities with potential applications in various fields (Wang et al., 2012).
Applications in Battery Technology
In the field of energy storage and battery technology, derivatives of ethyl acetate have shown promising applications. Research on the physical and electrolytic properties of monofluorinated ethyl acetates, such as 2-fluoroethyl acetate and ethyl fluoroacetate, revealed their potential in improving the cycling efficiency and capacity fading in lithium secondary batteries, underscoring the role of ethyl acetate derivatives in advancing battery technology (Nambu & Sasaki, 2015).
Safety And Hazards
The safety information for Ethyl 2-(4,4-difluorocyclohexyl)acetate includes a warning signal word . The hazard statements include H302, H315, H319, H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Propiedades
IUPAC Name |
ethyl 2-(4,4-difluorocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWGGXBBJGJHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4,4-difluorocyclohexyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)











